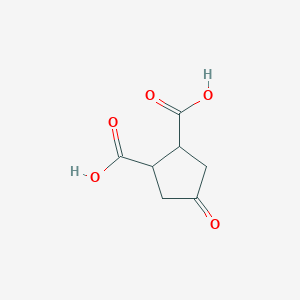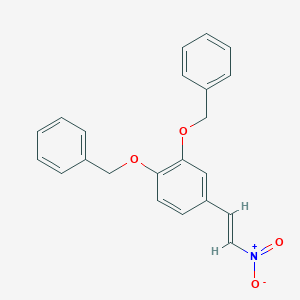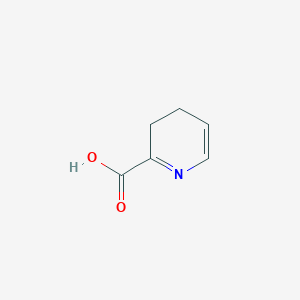
4-Oxocyclopentane-1,2-dicarboxylic acid
説明
The compound of interest, 4-Oxocyclopentane-1,2-dicarboxylic acid, is a derivative of cyclopentane with two carboxylic acid groups and a ketone functionality. This structure is a key intermediate in the synthesis of various biologically active compounds and can serve as an analogue to glutamic acid, which is important in the design of receptor agonists and antagonists .
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was accomplished in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . Another study demonstrated the use of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group, which could be a potential strategy for synthesizing 4-Oxocyclopentane-1,2-dicarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can impart rigidity and influence the stereochemistry of the compound. The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, for example, was based on a chiral glycine equivalent, highlighting the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions, including aldol-based carbon-carbon bond-forming reactions, as seen in the synthesis of cyclopentanedicarboxylic amino acid . Oxidation and bimolecular condensation reactions are also relevant, as demonstrated by the oxidation of 2-oxocyclopentanedithiocarboxylic acids to yield trithioles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones, for example, exhibit pKa values typically in the range of carboxylic acids, suggesting that they can effectively substitute for the carboxylic acid functional group . These properties are crucial for the design of potent receptor antagonists and other biologically active molecules.
科学的研究の応用
Synthesis of Pharmaceuticals and Antibiotics
4-Oxocyclopentane-1,2-dicarboxylic acid has been utilized in the synthesis of various pharmaceutical compounds. For instance, Honda et al. (1981) demonstrated its use in the stereoselective synthesis of brefeldin A, a macrolide antibiotic (Honda et al., 1981). Additionally, Rosenquist et al. (1994) described its application in creating carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides, which are potential inhibitors of HIV (Rosenquist et al., 1994).
Atmospheric Chemistry and Environmental Studies
In environmental science, low molecular weight dicarboxylic acids, including derivatives of 4-Oxocyclopentane-1,2-dicarboxylic acid, have been studied for their presence and distribution in urban aerosols. Kawamura and Ikushima (1993) analyzed these compounds in Tokyo's atmosphere, emphasizing their significance in atmospheric chemistry (Kawamura & Ikushima, 1993).
Chemical Synthesis and Analytical Chemistry
4-Oxocyclopentane-1,2-dicarboxylic acid has been a key intermediate in the synthesis of various chemical structures. Bolt (1951) reported its role in the preparation of 1,2-cyclopentano-2,5-dimethyldecalone-6-propionic acid-5 derivatives, important in the study of steroid analogues (Bolt, 1951). In addition, Kanawati et al. (2008) characterized 4-oxopentanoic acid, a related compound, in the gas phase using a triple quadrupole and time-of-flight analyzer hybrid system, demonstrating its significance in mass spectrometry and analytical chemistry (Kanawati et al., 2008).
Material Science and Polymer Technology
In the field of material science, derivatives of 4-Oxocyclopentane-1,2-dicarboxylic acid have been explored for their utility. Michael et al. (1997) investigated esters of benzene 1,2 dicarboxylic acids, such as dioctyl phthalate, for enhancing lithium ion transport in PEO-based solid polymer electrolytes, highlighting its application in developing advanced materials for energy storage (Michael et al., 1997).
Safety and Hazards
作用機序
Target of Action
4-Oxocyclopentane-1,2-dicarboxylic acid is a macrocyclic compound that acts as an inhibitor of proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . By binding to the active site of the protease, it prevents the enzyme from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting the function of the protease.
特性
IUPAC Name |
4-oxocyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMOECOKYPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301820 | |
| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclopentane-1,2-dicarboxylic acid | |
CAS RN |
1703-61-3, 3128-18-5 | |
| Record name | 4-Oxo-1,2-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, 4-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)









![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)

